Diethyl 2-methyl-3-oxosuccinate

Catalog No.
S585369
CAS No.
759-65-9
M.F
C9H14O5
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-methyl-3-oxosuccinate

CAS Number

759-65-9

Product Name

Diethyl 2-methyl-3-oxosuccinate

IUPAC Name

diethyl 2-methyl-3-oxobutanedioate

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3

InChI Key

OQOCQBJWOCRPQY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC

Synonyms

2-Methyl-3-oxo-butanedioic Acid 1,4-Diethyl Ester; Methyloxo-butanedioic Acid Diethyl Ester; Methyl-oxalacetic Acid Diethyl Ester; 2-Methyl-3-(oxo)succinic Acid Diethyl Ester; Diethyl 2-Methyl-3-oxo-1,4-butanedioate; Diethyl 2-Methyl-3-oxobutanedioat

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC

The exact mass of the compound Diethyl 2-methyl-3-oxosuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33946. It belongs to the ontological category of alpha-ketoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2-methyl-3-oxosuccinate (CAS 759-65-9), also commonly referred to as diethyl oxalpropionate, is a highly functionalized alpha- and beta-ketoester utilized primarily as a precision building block in advanced organic synthesis. Featuring a succinate backbone with a pre-installed 2-methyl group, it serves as a critical intermediate in the commercial and laboratory-scale production of biodegradable polyesters (such as PDMMLA), dihydropteroate synthase (DHPS) inhibitors, and complex pyrazole derivatives. For procurement teams and process chemists, its primary value lies in bypassing early-stage alkylation steps that are otherwise required when using unmethylated analogs like diethyl oxalacetate. This pre-methylation improves overall synthetic step economy, accelerates reaction kinetics, and ensures strict regiocontrol in downstream cyclizations and condensations.

Attempting to substitute diethyl 2-methyl-3-oxosuccinate with its cheaper, unmethylated counterpart—diethyl oxalacetate—introduces significant process inefficiencies and cost overruns. The absence of the 2-methyl group dictates that synthesizing 3,3-dimethylmalic acid derivatives or specific methyl-substituted heterocycles requires an additional, often low-yielding alkylation step that is highly prone to poor regioselectivity [1]. Furthermore, in condensation reactions, such as the formation of pyrimido[4,5-c]pyridazine scaffolds, the lack of the methyl substituent drastically reduces reaction kinetics and slashes product yields by nearly half. Consequently, substituting this specific compound with a generic baseline material increases solvent usage, extends reactor time from hours to days, and ultimately drives up the manufacturing cost of the final active pharmaceutical ingredient (API) or functional polymer [1].

Superior Condensation Kinetics in Pyrimidopyridazine Synthesis

In the synthesis of pyrimido[4,5-c]pyridazine derivatives targeting dihydropteroate synthase (DHPS), the choice of the ketoester precursor critically impacts process efficiency. Research demonstrates that condensing the core scaffold with diethyl 2-methyl-3-oxosuccinate yields the corresponding 3-propanoate derivative in 77% yield within just 3 hours [1]. In stark contrast, utilizing the unmethylated comparator, diethyl 2-oxosuccinate (diethyl oxalacetate), to form the 3-acetate derivative requires a prolonged reaction time of 48 hours (2 days) and achieves a significantly lower yield of 41% [1]. This demonstrates that the pre-installed methyl group accelerates the reaction and nearly doubles the yield.

Evidence DimensionReaction yield and time
Target Compound Data77% yield in 3 hours
Comparator Or BaselineDiethyl 2-oxosuccinate (41% yield in 48 hours)
Quantified Difference1.87x higher yield and 16x faster reaction time
ConditionsCondensation in anhydrous solvent under reflux

Faster reaction times and higher yields directly translate to lower manufacturing costs and higher throughput for API production.

Direct Pathway to PDMMLA Biodegradable Polyesters

Poly((R,S)-3,3-dimethylmalic acid) (PDMMLA) is a critical biodegradable polymer used for cardiovascular stents and warfarin encapsulation. The synthesis of PDMMLA requires a gem-dimethyl group on the malic acid backbone. Utilizing diethyl 2-methyl-3-oxosuccinate as the starting material requires only a single alkylation step to achieve the necessary 3,3-dimethyl intermediate [1]. If the unmethylated baseline, diethyl oxalacetate, were used, a double alkylation would be required, which is notorious for reduced regioselectivity and lower overall step economy. Thus, the pre-methylated succinate backbone ensures a higher-yielding, more streamlined pathway to functionalized beta-lactones and subsequent PDMMLA polymers.

Evidence DimensionSynthetic step economy
Target Compound Data1 alkylation step required for 3,3-dimethylmalic acid precursors
Comparator Or BaselineDiethyl oxalacetate (requires 2 alkylation steps)
Quantified DifferenceElimination of one challenging alkylation step
ConditionsPolymer precursor synthesis (alkylation followed by reduction and hydrolysis)

Reducing the number of synthetic steps minimizes purification bottlenecks and improves the overall cost-efficiency of producing medical-grade biodegradable polymers.

Regiocontrol and Functionalization Capacity in Pyrazole Dye Synthesis

The synthesis of functionalized bimane dyes and related pyrazole derivatives relies on precise substitution patterns. Reacting diethyl 2-methyl-3-oxosuccinate with hydrazine hydrate directly yields ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate [1]. The presence of the ester group at the 3-position of the resulting pyrazole is essential for subsequent topochemical [2+2] cycloadditions and specific steric interactions in the solid state. Using an alternative like ethyl 2-methyl-3-oxobutanoate yields a different scaffold (e.g., 4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one) that lacks the crucial 3-carboxylate ester required for further orthogonal functionalization and solubility tuning [1].

Evidence DimensionScaffold functionalization capacity
Target Compound DataRetains a 3-carboxylate ester for downstream modification
Comparator Or BaselineEthyl 2-methyl-3-oxobutanoate (lacks the ester group at the 3-position)
Quantified DifferenceEnables orthogonal functionalization at the 3-position
ConditionsCondensation with hydrazine hydrate in ethanol

Procuring the exact diester ensures that the resulting heterocycle retains the necessary functional handles for advanced material and dye development.

Precursor for PDMMLA-Based Biodegradable Polymers

This compound is the ideal starting material for synthesizing poly((R,S)-3,3-dimethylmalic acid) (PDMMLA) derivatives. By utilizing its pre-installed methyl group, polymer chemists can bypass double-alkylation steps, streamlining the production of biocompatible polyesters used in cardiovascular stent coatings and controlled drug release systems like warfarin-encapsulating nanoparticles[1].

Synthesis of Dihydropteroate Synthase (DHPS) Inhibitors

In medicinal chemistry workflows targeting sulfonamide-resistant bacteria, this compound is highly preferred over diethyl oxalacetate for constructing pyrimido[4,5-c]pyridazine scaffolds. Its unique steric and electronic profile accelerates condensation kinetics and nearly doubles the yield of the core DHPS inhibitor intermediates [2].

Development of Topochemical Dyes and Advanced Photochemicals

For materials science applications requiring precise solid-state interactions, this compound is the optimal choice for synthesizing highly substituted pyrazole intermediates. It ensures the retention of a 3-carboxylate ester handle, which is critical for downstream functionalization into bimane dyes capable of visible light-initiated topochemical cycloadditions [3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

759-65-9

Wikipedia

Diethyl 2-methyl-3-oxosuccinate

General Manufacturing Information

Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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